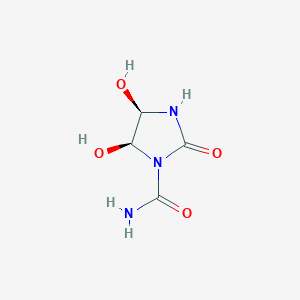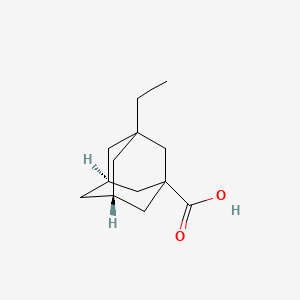
3-Ethyladamantanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyladamantanecarboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound, with the molecular formula C13H20O2, is characterized by the presence of an ethyl group and a carboxylic acid functional group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 3-ethyladamantanecarboxylic acid typically involves the functionalization of the adamantane core. One common method is the Friedel-Crafts alkylation of adamantane, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For instance, the use of finely ground potassium hydroxide and 18-crown-6 as a catalyst has been reported in the synthesis of nitrogen-containing adamantane derivatives .
Análisis De Reacciones Químicas
3-Ethyladamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The ethyl group or the hydrogen atoms on the adamantane core can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Ethyladamantanecarboxylic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The adamantane core is known for its use in antiviral drugs, and derivatives of this compound are being explored for similar applications.
Mecanismo De Acción
The mechanism of action of 3-ethyladamantanecarboxylic acid and its derivatives often involves interactions with specific molecular targets. For instance, the adamantane core can interact with lipid bilayers, enhancing the delivery of drugs to target cells. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
3-Ethyladamantanecarboxylic acid can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 1-adamantanol. While all these compounds share the adamantane core, their functional groups impart different properties and applications. For example, amantadine is widely used as an antiviral drug, whereas 1-adamantanol is used in organic synthesis.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(5R,7S)-3-ethyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+,12?,13? |
Clave InChI |
ZJBLNYRNJSFPQO-ASZHBFLOSA-N |
SMILES isomérico |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)C(=O)O |
SMILES canónico |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


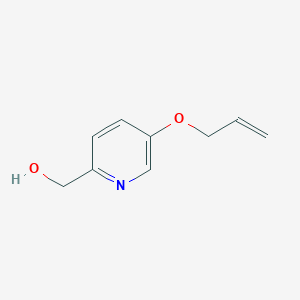
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
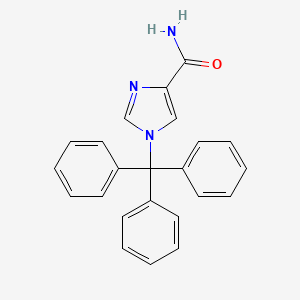
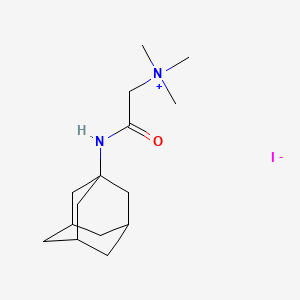
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
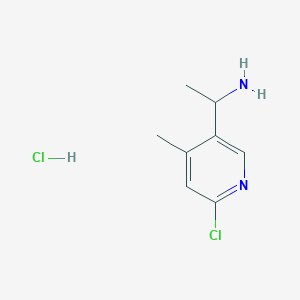
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
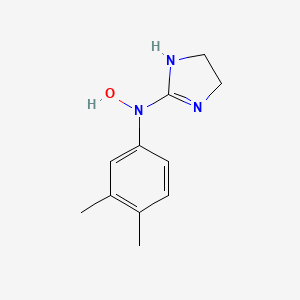
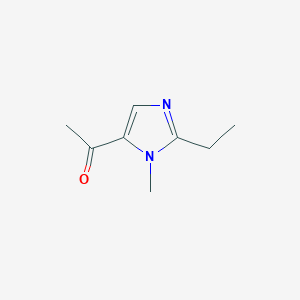
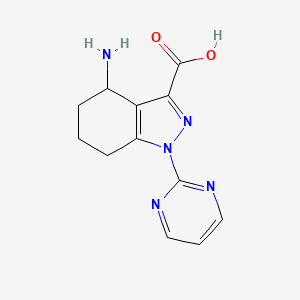
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
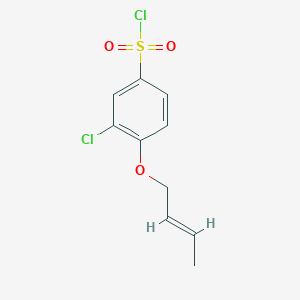
![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
